molecular formula C20H21N3O3S B2995741 2-(4-(isopropylthio)phenyl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1286717-40-5

2-(4-(isopropylthio)phenyl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2995741
CAS RN: 1286717-40-5
M. Wt: 383.47
InChI Key: AAABXCDGFDIMRY-UHFFFAOYSA-N
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Description

This compound is an organic molecule that contains several functional groups, including an isopropylthio group attached to a phenyl ring, an oxadiazole ring, and an acetamide group. These functional groups suggest that this compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. It contains a phenyl ring (a cyclic structure of six carbon atoms), an oxadiazole ring (a five-membered ring containing two nitrogen atoms and one oxygen atom), and an acetamide group (a carbonyl group attached to a nitrogen). These groups are likely connected in a specific configuration to form the overall structure of the compound .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the phenyl ring might undergo electrophilic aromatic substitution reactions, while the acetamide group could participate in nucleophilic acyl substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its polarity, molecular weight, and the presence of specific functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific safety data for this compound, it’s difficult to provide a detailed safety profile .

Future Directions

The potential applications and future directions for research on this compound would depend on its properties and effects. For example, if it shows promising biological activity, it could be studied further as a potential pharmaceutical .

properties

IUPAC Name

N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-14(2)27-17-10-8-15(9-11-17)12-18(24)21-20-23-22-19(26-20)13-25-16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAABXCDGFDIMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(isopropylthio)phenyl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide

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